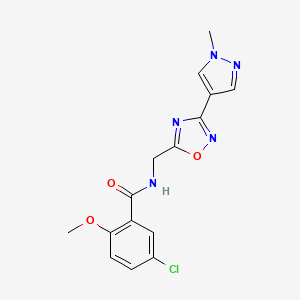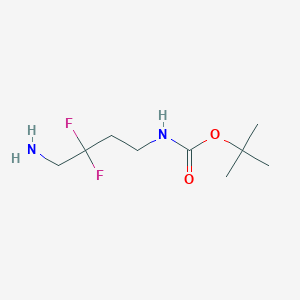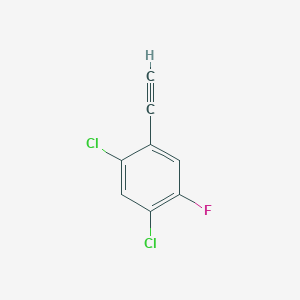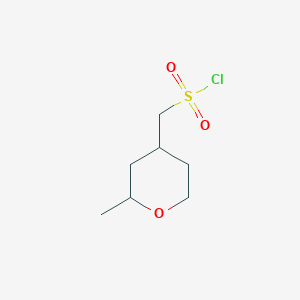![molecular formula C22H26N2O5S B2429323 3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 898657-91-5](/img/structure/B2429323.png)
3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and has been shown to have similar effects on the body's endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
Visible-Light-Promoted Glycosylation
Background:: Glycosylation is a crucial process in biochemistry, where sugars (glycosides) are attached to other molecules. This modification plays a pivotal role in cell signaling, protein stability, and drug development.
Application:: Researchers have developed a novel glycosylation method using visible light and 3,5-dimethoxyphenyl glycoside as the donor . This protocol enables the synthesis of both O-glycosides and N-glycosides. By leveraging a wide range of O-nucleophiles and nucleobases as glycosyl acceptors, this method provides moderate to excellent yields. The compound’s unique reactivity under visible light conditions makes it valuable for glycosylation studies.
Agrochemicals: Pesticides and Herbicides
Background:: Agrochemicals play a vital role in crop protection and yield enhancement.
Application:: 3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone could be explored as a lead compound for developing novel pesticides or herbicides. Its unique structure may provide selective activity against pests or weeds.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-11-16(12-19(14-18)29-2)22(25)24-10-9-15-13-20(7-8-21(15)24)30(26,27)23-17-5-3-4-6-17/h7-8,11-14,17,23H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBWEBMKIMEEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2429242.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2429251.png)




![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)

